4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid
Beschreibung
Historical Context of 2,4-Dioxothiazolidine Derivatives in Medicinal Chemistry
The 2,4-dioxothiazolidine scaffold has served as a cornerstone in medicinal chemistry since the mid-20th century, with early research focused on its insulin-sensitizing properties. Rosiglitazone and pioglitazone, FDA-approved thiazolidinedione (TZD) derivatives, revolutionized type 2 diabetes mellitus (T2DM) treatment by targeting peroxisome proliferator-activated receptor gamma (PPAR-γ). However, limitations such as cardiovascular risks and hepatotoxicity in first-generation TZDs spurred structural diversification. The introduction of 4-(2,4-dioxothiazolidin-5-ylidenemethyl)benzoic acid represents a strategic modification combining the TZD core with a benzoic acid moiety, enhancing target specificity while mitigating off-target effects.
Early synthetic efforts prioritized PPAR-γ agonism, but modern derivatization strategies now emphasize multifunctional pharmacophores. For example, Nazreen et al. demonstrated that hybridizing TZD with aromatic systems improves PPAR-γ transactivation (73.4–78.9%) and thymidylate synthase inhibition (IC~50~: 3.2–5.1 μM). This evolutionary trajectory underscores the scaffold’s adaptability in addressing diverse pathological pathways.
Research Evolution and Academic Significance
Recent studies have expanded the therapeutic horizon of 4-(2,4-dioxothiazolidin-5-ylidenemethyl)benzoic acid derivatives beyond metabolic disorders. El-Kasef et al. synthesized (Z)-3,5-disubstituted analogs showing potent anti-breast cancer activity (IC~50~: 1.27–1.50 μM) through dual modulation of Bcl-2 family proteins and VEGF/HIF-1α pathways. Concurrently, Moorthy et al. reported derivatives with broad-spectrum antimicrobial effects, including Pseudomonas aeruginosa inhibition (MIC: 0.56 μg/ml).
Table 1: Key Biological Activities of 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic Acid Derivatives
Computational advancements have accelerated rational design, with molecular docking revealing binding affinities up to −7.3 kcal/mol for PPAR-γ. Quantitative structure-activity relationship (QSAR) models further optimize log P and topological indices, as demonstrated by Chawla et al.’s study correlating χ3 descriptors with antihyperglycemic efficacy.
Position in Contemporary Drug Discovery Paradigms
The compound’s versatility aligns with three modern therapeutic strategies:
- Polypharmacology : Derivatives exhibit simultaneous PPAR-γ agonism and kinase inhibition, addressing multifactorial diseases like cancer-associated diabetes.
- Targeted Protein Degradation : Structural features enable potential recruitment to E3 ubiquitin ligases, mirroring proteolysis-targeting chimera (PROTAC) mechanisms reported for analogous heterocycles.
- Computational-Driven Optimization : Machine learning models predict ADME profiles, with recent analogs showing >80% human intestinal absorptivity and cytochrome P450 compatibility.
El-Adl et al.’s VEGFR-2 inhibitors (IC~50~: 0.26 μM) exemplify scaffold repurposing for angiogenesis modulation, outperforming sorafenib in selectivity indices. This dual targeting of metabolic and proliferative pathways positions 4-(2,4-dioxothiazolidin-5-ylidenemethyl)benzoic acid as a privileged structure in precision medicine pipelines.
Eigenschaften
IUPAC Name |
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKDEAFRQCTBN-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2,4-Dioxothiazolidin-5-ylidenmethyl)benzoesäure beinhaltet typischerweise die Reaktion von Thiazolidin-2,4-dion mit 4-Formylbenzoesäure unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Piperidin und eines sauren Katalysators wie Essigsäure in einem Lösungsmittel wie Toluol durchgeführt. Das Gemisch wird mehrere Stunden lang auf etwa 80 °C erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren zur Massenproduktion der Verbindung umfassen .
Analyse Chemischer Reaktionen
Reaktionstypen
4-(2,4-Dioxothiazolidin-5-ylidenmethyl)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Thiazolidinring oder die Benzoesäureeinheit verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Benzoesäureeinheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nucleophile unter sauren oder basischen Bedingungen beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 4-(2,4-Dioxothiazolidin-5-ylidenmethyl)benzoesäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So wurde beispielsweise gezeigt, dass es das Enzym 15-Prostaglandin-Dehydrogenase inhibiert, indem es an wichtige Aminosäuren im aktiven Zentrum des Enzyms bindet. Diese Hemmung führt zu erhöhten Spiegeln von Prostaglandin E2, das eine Rolle bei Entzündungen und Gewebsreparatur spielt.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 15-prostaglandin dehydrogenase by binding to key amino acids in the enzyme’s active site. This inhibition leads to increased levels of prostaglandin E2, which plays a role in inflammation and tissue repair .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule but differ in substituents, ring systems, or functional groups:
Physicochemical Properties
- Solubility : The benzoic acid moiety enhances hydrophilicity, but substituents like benzylidene (BML-260) or trifluoromethyl (ESRRAi) reduce aqueous solubility .
- Stability : Thiazolidinedione derivatives are sensitive to hydrolysis under acidic/basic conditions. The thioxo group in BML-260 increases stability compared to dioxo analogues .
- Molecular Weight : The target compound (249 g/mol) is smaller than BML-260 (341 g/mol) or ESRRAi derivatives, impacting bioavailability and membrane permeability .
Key Research Findings
Target Compound : Demonstrated utility as a scaffold for antimicrobial agents. Derivatives showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
BML-260 : Exhibited IC₅₀ values of 10–15 µM in breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .
ESRRAi : Reduced mitochondrial mass in cancer cells by 40–60% at 1 µM, highlighting its role in metabolic regulation .
Biologische Aktivität
4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound features a thiazolidine ring which is known for its bioactive properties. The thiazolidine derivatives have been widely studied due to their potential in various therapeutic applications.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid have shown effectiveness against various bacterial strains:
- Bacterial Strains Tested :
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
In one study, derivatives were synthesized and evaluated for their antibacterial activity against these strains, with some showing MIC values as low as 0.5 µg/mL against S. aureus .
Anticancer Activity
The anticancer potential of thiazolidine derivatives is notable, particularly in inhibiting cancer cell proliferation. Various studies have reported the synthesis of derivatives that demonstrate cytotoxicity across multiple cancer cell lines:
- Cell Lines Evaluated :
- MCF-7 (breast cancer)
- LNCaP (prostate cancer)
- SW-480 (colon adenocarcinoma)
For example, compounds derived from thiazolidine have shown varying degrees of cytotoxicity with log10 GI50 values indicating significant potency against these cell lines .
Antioxidant Activity
Thiazolidine derivatives also exhibit antioxidant properties. Research has highlighted that certain derivatives not only act as effective inhibitors of oxidative stress but also enhance cellular defense mechanisms against free radicals.
Case Studies and Research Findings
The biological activity of 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid may be attributed to its ability to interact with various molecular targets. The thiazolidine ring enhances its reactivity towards nucleophiles, facilitating the formation of covalent bonds with biological molecules, which can lead to its observed effects.
Q & A
Q. What are the optimal synthetic routes for 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves Knoevenagel condensation between a benzaldehyde derivative and a thiazolidinedione precursor. For example:
- Reagent selection : Use glacial acetic acid as a catalyst in ethanol under reflux (4–6 hours) to promote condensation .
- Workup : Post-reaction, solvent removal under reduced pressure followed by filtration yields the crude product. Recrystallization (e.g., acetic acid/DMF) improves purity .
- Yield optimization : Adjust molar ratios (e.g., 1:1 aldehyde-to-thiazolidinedione) and monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic techniques :
- NMR (¹H/¹³C): Confirm the presence of the thiazolidinedione ring (C=O at ~170 ppm) and benzoic acid protons (aromatic signals at 7–8 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Elemental analysis : Verify empirical formula (e.g., C₁₁H₇NO₄S) .
Q. What are the foundational biological activities associated with this compound?
Preliminary studies indicate:
- Antimicrobial activity : Linked to the thiazolidinedione core disrupting microbial cell membranes .
- Anticancer potential : Inhibition of kinase pathways (e.g., CDK1/GSK3β) via interaction with ATP-binding domains .
- Anti-inflammatory effects : Modulation of COX-2/5-LOX pathways, as observed in structural analogs .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or reduce toxicity?
- SAR-guided design :
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene moiety improve antimicrobial potency but may increase cytotoxicity .
- Hybrid analogs : Fusion with pyrazole or benzothiazole rings enhances target specificity (e.g., kinase inhibition) .
- In silico optimization : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like phospholipase A₂ .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Assay standardization :
- Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Validate enzyme inhibition assays (e.g., Michaelis-Menten kinetics for COX-2) .
- Impurity analysis : Trace solvents (e.g., DMF residues) may interfere; quantify via GC-MS .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Target identification :
- SPR biosensing : Screen interactions with protein libraries (e.g., human kinome) .
- Pull-down assays : Use biotinylated derivatives to isolate binding partners .
- Pathway analysis : Transcriptomic profiling (RNA-seq) identifies downstream genes (e.g., apoptosis regulators) .
Q. How can researchers address poor solubility or bioavailability in preclinical studies?
- Formulation strategies :
- Nanoencapsulation : Use PLGA nanoparticles to enhance aqueous solubility .
- Prodrug design : Esterify the benzoic acid group for improved membrane permeability .
- Pharmacokinetic studies : Monitor plasma half-life (LC-MS/MS) in rodent models .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing analogs, and how can they be mitigated?
- Side reactions : Oxidative degradation of the thiazolidinedione ring; use inert atmosphere (N₂) and antioxidants (e.g., BHT) .
- Isomerization : The Z/E configuration of the benzylidene group affects activity. Confirm stereochemistry via NOESY NMR .
Q. How can computational tools accelerate research on this compound?
- QSAR modeling : Predict ADMET properties (e.g., logP, CYP450 inhibition) using platforms like Schrödinger .
- Molecular dynamics : Simulate binding stability with targets (e.g., 50 ns simulations in GROMACS) .
Q. What strategies validate the compound’s selectivity for therapeutic targets?
- Off-target screening : Profile against panels of receptors/enzymes (e.g., Eurofins Panlabs) .
- Crystal structures : Resolve ligand-target complexes via X-ray crystallography (e.g., PDB deposition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
